An In-depth Technical Guide to Ethyl 8-oxo-8-(4-n-propoxyphenyl)octanoate
An In-depth Technical Guide to Ethyl 8-oxo-8-(4-n-propoxyphenyl)octanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 8-oxo-8-(4-n-propoxyphenyl)octanoate is a substituted aromatic ketone with a long aliphatic chain terminating in an ethyl ester. This molecular architecture, featuring a rigid aromatic core, a flexible lipophilic tail, and polar functional groups (ketone and ester), suggests a potential for diverse applications, ranging from materials science to medicinal chemistry. Molecules with similar structures are known to exhibit properties relevant to the development of liquid crystals, and the presence of the keto-ester moiety may confer biological activity.[1][2][3]
This technical guide provides a comprehensive overview of the core properties of Ethyl 8-oxo-8-(4-n-propoxyphenyl)octanoate, a plausible synthetic route for its preparation, and predicted spectral data for its characterization. Given the limited availability of direct experimental data for this specific compound, this guide leverages established chemical principles and data from analogous structures to offer a scientifically grounded resource for researchers.
Part 1: Core Chemical and Physical Properties
A summary of the key chemical and physical properties of Ethyl 8-oxo-8-(4-n-propoxyphenyl)octanoate is presented below. These values are primarily sourced from chemical databases and predictive models.
| Property | Value | Source |
| CAS Number | 898757-67-0 | |
| Molecular Formula | C₁₉H₂₈O₄ | |
| Molecular Weight | 320.43 g/mol | |
| IUPAC Name | ethyl 8-(4-propoxyphenyl)-8-oxooctanoate | [4] |
| Appearance | Predicted: Pale yellow oil or low-melting solid | Inferred |
| Solubility | Predicted: Soluble in organic solvents such as ethanol, DMSO, and dichloromethane; Insoluble in water | Inferred |
| Predicted Boiling Point | 446.9±35.0 °C (at 760 mmHg) | Predicted |
| Predicted Density | 1.043±0.06 g/cm³ | Predicted |
Part 2: Synthesis Protocol
A plausible and efficient two-step synthesis of Ethyl 8-oxo-8-(4-n-propoxyphenyl)octanoate is proposed, commencing with a Friedel-Crafts acylation followed by an esterification reaction.
Step 1: Synthesis of 8-oxo-8-(4-n-propoxyphenyl)octanoic acid
This step involves the Friedel-Crafts acylation of n-propoxybenzene with suberic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).
Causality behind Experimental Choices: The Friedel-Crafts acylation is a classic and reliable method for forming carbon-carbon bonds between an aromatic ring and an acyl group. n-Propoxybenzene is chosen as the starting material due to the activating and ortho-, para-directing nature of the propoxy group. The para product is generally favored due to reduced steric hindrance. Suberic anhydride is used as the acylating agent to introduce the eight-carbon chain. Aluminum chloride is a common and effective Lewis acid catalyst for this transformation. Anhydrous conditions are crucial to prevent the deactivation of the catalyst.
Experimental Protocol:
-
To a stirred suspension of anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane (DCM) at 0 °C, add suberic anhydride (1.0 equivalent) portion-wise.
-
Stir the mixture for 15 minutes at 0 °C to form the acylium ion intermediate.
-
Add a solution of n-propoxybenzene (1.0 equivalent) in anhydrous DCM dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 8-oxo-8-(4-n-propoxyphenyl)octanoic acid.
Step 2: Esterification of 8-oxo-8-(4-n-propoxyphenyl)octanoic acid
The second step is a Fischer esterification of the carboxylic acid intermediate with ethanol in the presence of a strong acid catalyst, typically sulfuric acid.
Causality behind Experimental Choices: Fischer esterification is a straightforward and widely used method for converting carboxylic acids to esters.[5][6][7][8] Ethanol is used in excess to drive the equilibrium towards the product side. Concentrated sulfuric acid serves as an effective catalyst for this reversible reaction.
Experimental Protocol:
-
Dissolve 8-oxo-8-(4-n-propoxyphenyl)octanoic acid (1.0 equivalent) in a large excess of absolute ethanol.
-
Add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%) to the solution.
-
Heat the reaction mixture at reflux for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield Ethyl 8-oxo-8-(4-n-propoxyphenyl)octanoate.
Synthesis Workflow Diagram:
Caption: Proposed two-step synthesis of the target compound.
Part 3: Predicted Spectral Data and Interpretation
The following spectral data are predicted based on the structure of Ethyl 8-oxo-8-(4-n-propoxyphenyl)octanoate and known spectroscopic principles.
¹H NMR Spectroscopy
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.90 | d | 2H | Ar-H (ortho to C=O) |
| ~6.90 | d | 2H | Ar-H (ortho to -OPr) |
| ~4.10 | q | 2H | -O-CH₂ -CH₃ (ester) |
| ~3.95 | t | 2H | -O-CH₂ -CH₂-CH₃ (propoxy) |
| ~2.90 | t | 2H | -CH₂ -C=O |
| ~2.25 | t | 2H | -CH₂ -COO- |
| ~1.75 | m | 4H | -O-CH₂-CH₂ -CH₃ & -CH₂-CH₂ -C=O |
| ~1.60 | m | 2H | -CH₂-CH₂ -COO- |
| ~1.35 | m | 4H | -CH₂-CH₂ -CH₂ -CH₂-COO- |
| ~1.20 | t | 3H | -O-CH₂-CH₃ (ester) |
| ~1.00 | t | 3H | -O-CH₂-CH₂-CH₃ (propoxy) |
¹³C NMR Spectroscopy
| Chemical Shift (δ, ppm) | Assignment |
| ~198.5 | Ar-C =O |
| ~173.0 | -C OO- |
| ~163.0 | C -OPr (aromatic) |
| ~130.5 | C -H (aromatic, ortho to C=O) |
| ~129.5 | C -C=O (aromatic) |
| ~114.0 | C -H (aromatic, ortho to -OPr) |
| ~69.5 | -O-C H₂- (propoxy) |
| ~60.0 | -O-C H₂- (ester) |
| ~38.0 | -C H₂-C=O |
| ~34.0 | -C H₂-COO- |
| ~29.0 | -C H₂- (aliphatic chain) |
| ~28.5 | -C H₂- (aliphatic chain) |
| ~24.5 | -C H₂- (aliphatic chain) |
| ~24.0 | -C H₂- (aliphatic chain) |
| ~22.5 | -CH₂-C H₂-CH₃ (propoxy) |
| ~14.0 | -O-CH₂-C H₃ (ester) |
| ~10.5 | -O-CH₂-CH₂-C H₃ (propoxy) |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Functional Group |
| ~3050 | Aromatic C-H stretch |
| ~2950-2850 | Aliphatic C-H stretch |
| ~1735 | C=O stretch (ester) |
| ~1680 | C=O stretch (aromatic ketone) |
| ~1600, ~1510 | C=C stretch (aromatic ring) |
| ~1250, ~1040 | C-O stretch (ether and ester) |
Mass Spectrometry (MS)
| m/z | Fragment |
| 320.1988 | [M]⁺ (Molecular Ion) |
| 275 | [M - OCH₂CH₃]⁺ |
| 163 | [CH₃CH₂CH₂O-C₆H₄-C=O]⁺ |
| 135 | [CH₃CH₂CH₂O-C₆H₄]⁺ |
Part 4: Potential Applications and Biological Significance
While specific applications for Ethyl 8-oxo-8-(4-n-propoxyphenyl)octanoate are not extensively documented, its structural features suggest potential utility in several fields:
-
Liquid Crystals: The molecule possesses a rigid aromatic core and a flexible aliphatic chain, which are characteristic features of mesogens.[1][2][3][9] The length and nature of the alkyl and alkoxy chains can be tailored to influence the mesophase behavior, making such compounds candidates for applications in displays and other optoelectronic devices.
-
Drug Development: Aromatic ketones are a common scaffold in biologically active compounds.[10][11] Phenyl alkyl ketones have been investigated for their anti-inflammatory, analgesic, and antimicrobial properties.[12][13] The presence of the ether linkage and the long alkyl chain could modulate the pharmacokinetic and pharmacodynamic properties of the molecule, potentially leading to novel therapeutic agents. Functionalized long-chain ketones are also important building blocks in the synthesis of pharmaceuticals.[14]
-
Materials Science: The combination of aromatic and aliphatic segments can lead to materials with interesting self-assembly properties. Such molecules could be explored as components in the formation of ordered thin films, gels, or other supramolecular structures.
Conclusion
Ethyl 8-oxo-8-(4-n-propoxyphenyl)octanoate is a molecule with a versatile structure that holds promise for applications in materials science and medicinal chemistry. This guide has provided a comprehensive overview of its properties, a detailed proposed synthesis, and predicted spectral data to aid researchers in its preparation and characterization. Further investigation into the physical and biological properties of this compound is warranted to fully explore its potential.
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